1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-methylpiperazine
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Overview
Description
1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-methylpiperazine is a chemical compound with the molecular formula C12H17BrN2O2S. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound features a piperazine ring substituted with a 4-bromo-2-methylphenylsulfonyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-methylpiperazine typically involves the reaction of 4-bromo-2-methylbenzenesulfonyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although these are less common for this compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used, depending on the desired transformation.
Major Products:
Substitution Reactions: Products include various substituted derivatives of the original compound, depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific redox reaction but can include sulfoxides or sulfones.
Scientific Research Applications
1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-methylpiperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological effects .
Comparison with Similar Compounds
4-Bromo-1-methyl-2-(methylsulfonyl)benzene: Shares the bromophenylsulfonyl moiety but lacks the piperazine ring.
2-Bromo-4’-methylpropiophenone: Contains a bromophenyl group but differs in the overall structure and functional groups.
Uniqueness: 1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-methylpiperazine is unique due to the presence of both the piperazine ring and the bromophenylsulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(4-bromo-2-methylphenyl)sulfonyl-4-methylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2S/c1-10-9-11(13)3-4-12(10)18(16,17)15-7-5-14(2)6-8-15/h3-4,9H,5-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKMFIBMFKKXJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)N2CCN(CC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801203603 |
Source
|
Record name | 1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801203603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
486422-17-7 |
Source
|
Record name | 1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-methylpiperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=486422-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801203603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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